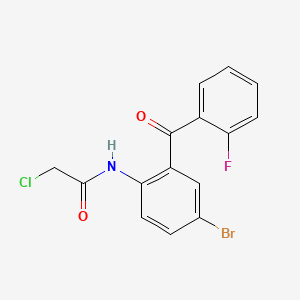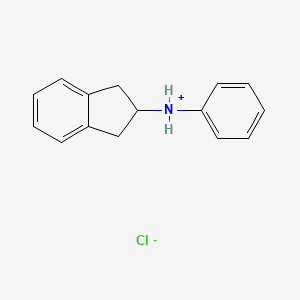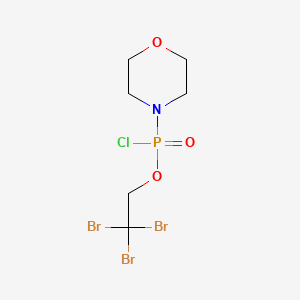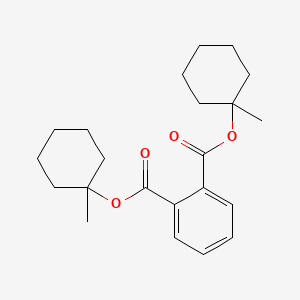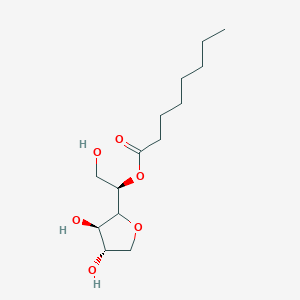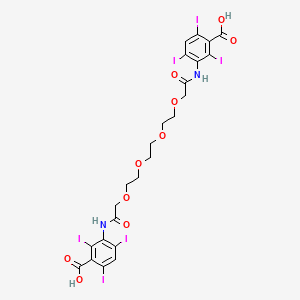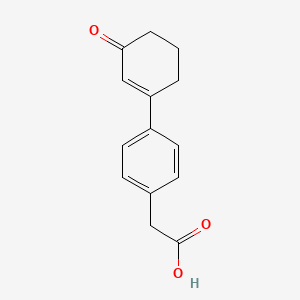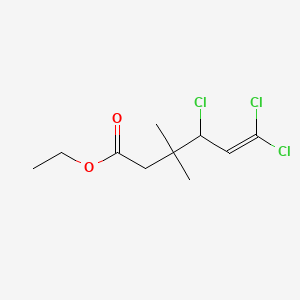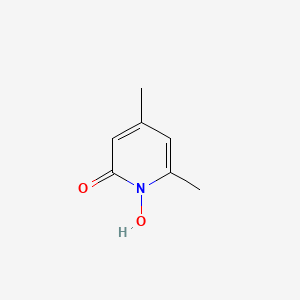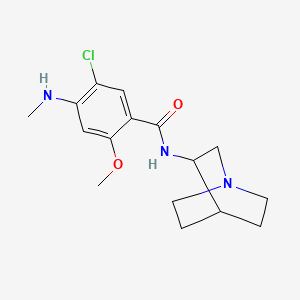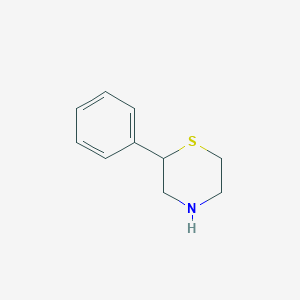
2-Phénylthiomorpholine
Vue d'ensemble
Description
2-Phenylthiomorpholine is a chemical compound with the molecular formula C10H13NS . It has a molecular weight of 179.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Phenylthiomorpholine is1S/C10H13NS/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2 . The canonical SMILES representation is C1CSC(CN1)C2=CC=CC=C2 . Physical And Chemical Properties Analysis
2-Phenylthiomorpholine has a molecular weight of 179.28 g/mol . It has a topological polar surface area of 37.3 Ų and a complexity of 132 . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . It also has one rotatable bond .Applications De Recherche Scientifique
Médecine : Applications antivirales et anticancéreuses
Les dérivés de la 2-Phénylthiomorpholine ont été explorés pour leur potentiel dans les applications médicales, en particulier dans les thérapies antivirales et anticancéreuses. La similarité structurale du composé avec les dérivés de benzofurane, connus pour leurs fortes activités biologiques, suggère son utilité potentielle dans le développement de médicaments . Par exemple, les composés benzofuranes ont été utilisés comme composés de tête dans le développement de nouveaux agents thérapeutiques contre des maladies comme l'hépatite C .
Agriculture : Développement de pesticides
Dans le secteur agricole, la this compound pourrait être étudiée pour le développement de nouveaux pesticides. Les propriétés chimiques du composé peuvent lui permettre d'interagir avec des voies biologiques spécifiques chez les ravageurs, offrant une approche ciblée de la protection des cultures. Bien que les applications directes en agriculture ne soient pas encore établies, l'exploration de composés hétérocycliques similaires dans les nanopesticides indique une voie de recherche potentielle .
Science des matériaux : Synthèse de polymères
Le domaine de la science des matériaux pourrait bénéficier de l'incorporation de la this compound dans la synthèse de polymères. Son potentiel à réagir avec divers agents pourrait conduire au développement de nouveaux matériaux avec des propriétés spécifiques, telles qu'une durabilité ou une conductivité améliorées. La recherche sur les polythiols, par exemple, met en évidence la pertinence des composés contenant des thiols dans les applications de matériaux .
Science de l'environnement : Réhabilitation de la pollution
La this compound peut avoir des applications en science de l'environnement, en particulier dans la réhabilitation de la pollution. Les techniques spectroscopiques, qui sont cruciales pour l'analyse qualitative et la détection des polluants, pourraient être améliorées par les propriétés uniques du composé, aidant à l'identification et à l'élimination des contaminants environnementaux .
Biochimie : Inhibition enzymatique
En biochimie, la this compound pourrait être utilisée comme inhibiteur enzymatique, impactant diverses voies biochimiques. Cette application pourrait être particulièrement pertinente dans l'étude des maladies métaboliques ou la régulation des réactions biochimiques essentielles au maintien de l'homéostasie .
Pharmacologie : Découverte de médicaments
Pharmacologiquement, la this compound pourrait jouer un rôle dans la découverte de nouveaux médicaments. Sa structure peut lui permettre de se lier à des récepteurs ou des enzymes spécifiques, modulant leur activité. Le potentiel du composé en tant qu'inhibiteur de Nrf2, par exemple, pourrait en faire un candidat pour la thérapie du cancer, car les composés phénoliques ont montré des promesses dans ce domaine .
Safety and Hazards
The safety information for 2-Phenylthiomorpholine indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Mécanisme D'action
Target of Action
2-Phenylthiomorpholine is a derivative of phenylmorpholine . Compounds in this class, including 2-Phenylthiomorpholine, primarily act as releasers of monoamine neurotransmitters . These neurotransmitters play crucial roles in transmitting signals in the nervous system. Some derivatives also act as agonists at serotonin receptors , and compounds with certain substitutions act as dopamine receptor agonists .
Mode of Action
As a monoamine neurotransmitter releaser, 2-Phenylthiomorpholine likely interacts with monoamine transporters, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission. As an agonist of certain receptors, it binds to these receptors and activates them, mimicking the action of the natural neurotransmitters .
Biochemical Pathways
This can include the dopaminergic, serotonergic, and noradrenergic pathways, which are involved in a wide range of physiological processes, including mood regulation, reward, and cognition .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed in the body, metabolized by various enzymes, and excreted in urine .
Result of Action
The molecular and cellular effects of 2-Phenylthiomorpholine’s action would be an increase in the activity of the neurotransmitter systems it affects. This could lead to changes in neuronal firing patterns and alterations in the functioning of the neural circuits in which these neurotransmitters play a role .
Action Environment
The action, efficacy, and stability of 2-Phenylthiomorpholine can be influenced by various environmental factors. These can include the presence of other drugs or substances, the physiological state of the individual (such as their health status, age, and genetic makeup), and external factors such as temperature and pH .
Propriétés
IUPAC Name |
2-phenylthiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYHBJDVLOEJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407436 | |
| Record name | 2-phenylthiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77082-31-6 | |
| Record name | 2-phenylthiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylthiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


